molecular formula C8H4F6O3S B052586 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate CAS No. 146397-87-7

4-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Cat. No.: B052586
CAS No.: 146397-87-7
M. Wt: 294.17 g/mol
InChI Key: DJHQEXVEXPOXGG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C₈H₄F₆O₃S. It is known for its unique properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of both trifluoromethyl and trifluoromethanesulfonate groups, which contribute to its reactivity and versatility in chemical synthesis .

Safety and Hazards

When handling “4-(Trifluoromethyl)phenyl trifluoromethanesulfonate”, it is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions of “4-(Trifluoromethyl)phenyl trifluoromethanesulfonate” could involve its use in the synthesis of pharmaceutical agents requiring single enantiomers , and in the one pot synthesis of carbazoles by palladium-catalyzed N-arylation of anilines with phenyl triflate followed by oxidative coupling .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)phenyl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as an arylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the asymmetric α-arylation of ketones catalyzed by palladium complexes . The nature of these interactions often involves the formation of covalent bonds with the target molecules, leading to modifications in their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it acts as a strong electron-withdrawing group, which can influence the reactivity of the molecules it interacts with . Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate typically involves the reaction of phenol with fluorosulphonic anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield an arylamine derivative .

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate is unique due to the presence of both trifluoromethyl and trifluoromethanesulfonate groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable reagent in various fields of research and industry .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O3S/c9-7(10,11)5-1-3-6(4-2-5)17-18(15,16)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHQEXVEXPOXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441866
Record name 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146397-87-7
Record name 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of trifluoromethanesulphonic anhydride (1.0 g) in dichloromethane (2 ml) was added dropwise to a solution of 4-(trifluoromethyl)phenol (0.5 g) in dichloromethane (10 ml) and pyridine (0.5 ml) at 0° under nitrogen. The resulting suspension was stirred for 1 h at room temperature, diluted with dichloromethane (20 ml) and washed with aqueous sodium carbonate (2N; 20 ml). The dried organic phase was evaporated and the residue was purified by FCC eluting with ether to give the title compound as a colourless oil (710 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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